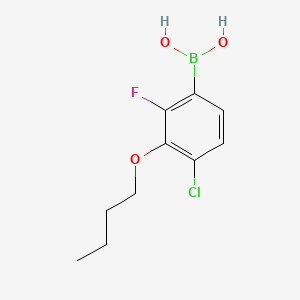

4-(3-Methylbutanoyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

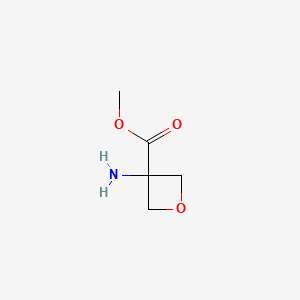

4-(3-Methylbutanoyl)phenylboronic acid is a boronic acid derivative . It is a compound that includes a phenyl group and two hydroxyl groups attached to boron . It is commonly used in organic synthesis .

Synthesis Analysis

Phenylboronic acid, a related compound, can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular formula of 4-(3-Methylbutanoyl)phenylboronic acid is C11H15BO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis

Phenylboronic acid, a related compound, is a mild Lewis acid and is generally stable and easy to handle, making it important to organic synthesis . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique

Diagnostic Applications

PBAs have been utilized in diagnostic applications due to their unique chemistry, particularly their interaction with sialic acid, which serves as a new class of molecular targets .

Therapeutic Applications

Research efforts have also focused on PBA-based strategies for drug delivery applications, taking advantage of their selective binding to certain biological molecules .

Material Synthesis

PBAs have been used in the synthesis of materials with specific properties. For example, hydrophilic PBA monomers have been applied to prepare boronic acid-functionalized materials that display good selectivity toward cis-diols in aqueous solutions .

Mécanisme D'action

Target of Action

The primary target of 4-(3-Methylbutanoyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

4-(3-Methylbutanoyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (such as our compound) transfers a formally nucleophilic organic group from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by 4-(3-Methylbutanoyl)phenylboronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role as an organoboron reagent is crucial in this process .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the action of 4-(3-Methylbutanoyl)phenylboronic acid is the successful completion of the SM cross-coupling reaction . This reaction results in the formation of a new carbon–carbon bond . The compound’s role as an organoboron reagent is crucial for this process .

Action Environment

The action of 4-(3-Methylbutanoyl)phenylboronic acid is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound’s stability and readiness for preparation also contribute to its efficacy .

Propriétés

IUPAC Name |

[4-(3-methylbutanoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8,14-15H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIQYDWQIGRTGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)CC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681664 |

Source

|

| Record name | [4-(3-Methylbutanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylbutanoyl)phenylboronic acid | |

CAS RN |

1256346-29-8 |

Source

|

| Record name | Boronic acid, B-[4-(3-methyl-1-oxobutyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(3-Methylbutanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)

![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B572202.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572203.png)